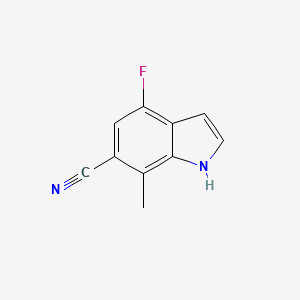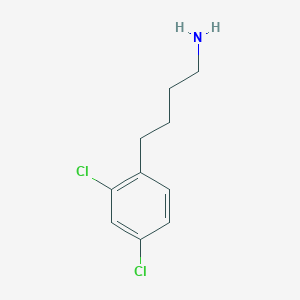
4-(2,4-Dichlorophenyl)butan-1-amine
Übersicht
Beschreibung
4-(2,4-Dichlorophenyl)butan-1-amine is a chemical compound with the molecular formula C10H13Cl2N . It is also known by its synonyms Benzenebutanamine, 2,4-dichloro . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular weight of this compound is 218.12 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound is canonicalized .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a topological polar surface area of 26 . The compound has a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen
Analytical Method Development
A study by Bu Xiu (2004) described a method for determining 3,4-dichlorophenyl-propenoyl-sec-butylamine (a compound related to 4-(2,4-Dichlorophenyl)butan-1-amine) in rat plasma using high-performance liquid chromatography (HPLC). This method provided a sensitive and accurate approach for the preclinical animal experiments of new preparations containing similar compounds (Bu Xiu, 2004).
Chemical Synthesis Process Development
A large-scale, stereoselective synthesis process for a related compound, (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, was developed as detailed in a study by Han et al. (2007). The process achieved high chemical and stereochemical purity, indicating its potential for scalable production (Han et al., 2007).
Detection in Consumer Products
Lizier and Zanoni (2012) explored the use of ionic liquids to improve the separation and quantization of aromatic amines, including compounds structurally similar to this compound, in consumer products like hair dyes. This method provided an effective way to detect contaminants in these products (Lizier & Zanoni, 2012).
Antitumor Activity
In a 2020 study, Liu et al. synthesized a compound featuring a 2,4-dichlorophenyl group and evaluated its antitumor activity against human lung adenocarcinoma and gastric cancer cell lines, indicating the potential therapeutic applications of structurally related compounds (Liu et al., 2020).
Pharmaceutical and Biochemical Research
Research by Chiang et al. (2009) involved the construction of a minilibrary using butan-1-amine (a structural component of the target compound) coupled with carboxylic acids. This study highlighted the use of butan-1-amine derivatives in pharmaceutical research and their potential in screening for cytotoxicity against cancer cells (Chiang et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
It is suggested that the compound may have potential antidepressant properties . Antidepressants typically work by altering the balance of neurotransmitters in the brain, which are chemicals that transmit signals between nerve cells. They can enhance the impact of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine .
Mode of Action
As a potential antidepressant, it may interact with its targets (neurotransmitters) in the brain, leading to changes in mood and behavior
Biochemical Pathways
Given its potential antidepressant properties, it may influence the monoaminergic system, which includes the serotonin, norepinephrine, and dopamine pathways . These pathways play crucial roles in regulating mood, sleep, attention, and a variety of other psychological processes.
Result of Action
As a potential antidepressant, it may lead to an improvement in mood and a reduction in symptoms of depression .
Biochemische Analyse
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2,4-Dichlorophenyl)butan-1-amine change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term exposure to this compound has been shown to affect cellular function, including changes in gene expression and cellular metabolism . In vitro studies have demonstrated that the compound can induce cytotoxicity in certain cell types, leading to cell death .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . For example, it can bind to monoamine transporters, facilitating its uptake into neurons . Additionally, the compound can accumulate in certain tissues, leading to prolonged effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to synaptic vesicles in neurons, where it can modulate the release of neurotransmitters . The compound’s localization can also influence its interactions with other biomolecules, affecting its overall activity.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7H,1-3,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTSHIHUFNUUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260850-53-0 | |
| Record name | 4-(2,4-dichlorophenyl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464706.png)
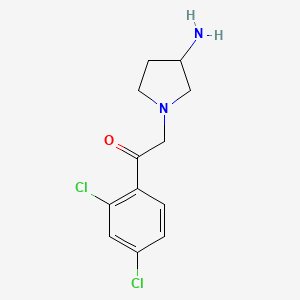
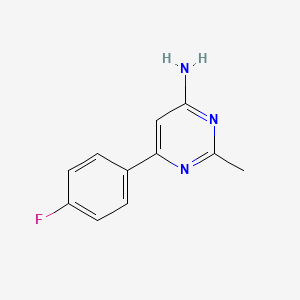
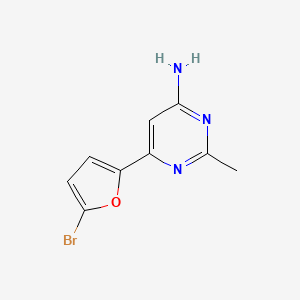

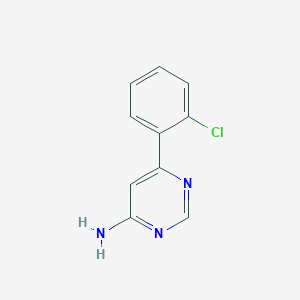
![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1464714.png)

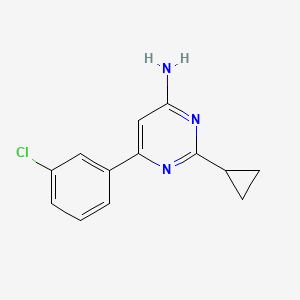

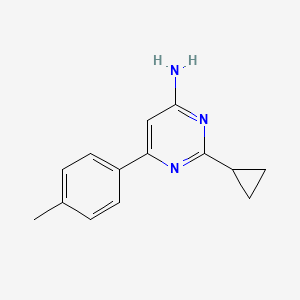
![[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464724.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464725.png)
